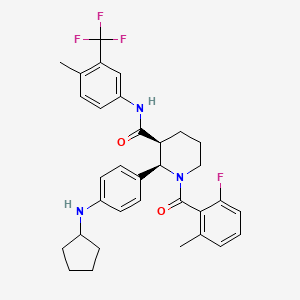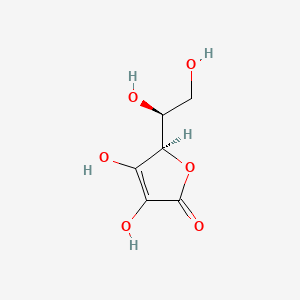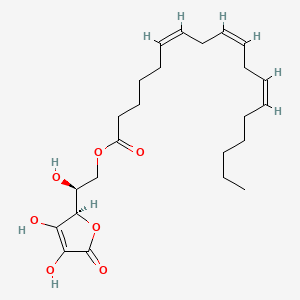
Avacopan
Descripción general
Descripción
Avacopan is an orally bioavailable small molecule that acts as a complement 5a receptor antagonist. It is primarily used for the treatment of severe anti-neutrophil cytoplasmic autoantibody-associated vasculitis, a rare autoimmune disease characterized by inflammation and damage to small blood vessels . This compound is marketed under the brand name Tavneos and was developed by ChemoCentryx .
Aplicaciones Científicas De Investigación
Avacopan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complement receptor antagonism and its effects on immune responses.
Biology: Investigated for its role in modulating immune cell activity and reducing inflammation.
Medicine: Primarily used for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis.
Industry: Utilized in the development of new therapeutic agents targeting the complement system.
Mecanismo De Acción
- Role : By blocking C5aR, Avacopan inhibits the interaction between C5a (an anaphylatoxin fragment) and its cognate receptor. This interaction plays a crucial role in the pathophysiology of ANCA-associated vasculitis .
- It also inhibits C5a-mediated neutrophil activation and migration, thereby reducing inflammation in blood vessels .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Avacopan plays a crucial role in biochemical reactions by inhibiting the interaction between the complement component C5a and its receptor C5aR. This inhibition prevents the upregulation of integrin alpha M (C11b) on neutrophils and blocks C5a-mediated neutrophil activation and migration . This compound interacts with several biomolecules, including the C5a receptor on neutrophils, which is central to its mechanism of action. By binding to C5aR, this compound prevents the downstream signaling that leads to inflammation and tissue damage .
Cellular Effects
This compound exerts significant effects on various cell types, particularly neutrophils. It inhibits the activation and migration of neutrophils by blocking the C5a receptor, thereby reducing inflammation and tissue damage . Additionally, this compound influences cell signaling pathways by preventing the C5a-induced upregulation of integrin alpha M on neutrophils . This inhibition helps in controlling the inflammatory response and mitigating the effects of ANCA-associated vasculitis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the C5a receptor, which is a critical component of the complement system. By acting as an antagonist to C5aR, this compound inhibits the interaction between C5a and its receptor, thereby preventing the activation of downstream signaling pathways that lead to inflammation . This inhibition is achieved through allosteric modulation, where this compound binds to a site on the receptor distinct from the C5a binding site, inducing conformational changes that reduce receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. Studies have shown that this compound maintains its inhibitory effects on the C5a receptor over time, with a mean elimination half-life of approximately 97.6 hours . Long-term studies have indicated that this compound remains effective in reducing inflammation and controlling disease symptoms in patients with ANCA-associated vasculitis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in reducing proteinuria and inflammation in models of IgA nephropathy and ANCA-associated vasculitis . At higher doses, this compound has been associated with adverse effects such as gastrointestinal disturbances and hypersensitivity reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with contributions from other enzymes such as CYP2D6, CYP2C19, CYP2C8, and CYP2B6 . The major circulating metabolite, M1, retains pharmacological activity similar to this compound and represents approximately 12% of the drug’s plasma levels . This compound and its metabolites are mainly eliminated through feces, with a smaller proportion excreted in urine .
Transport and Distribution
This compound is highly protein-bound in the bloodstream, with binding rates of ≥99.9% to human serum albumin and α1-acid glycoprotein . This high protein binding facilitates its distribution within the body and ensures its availability at target sites. This compound is transported across cell membranes and distributed within tissues, where it exerts its therapeutic effects by inhibiting the C5a receptor .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the C5a receptor on neutrophils . This localization is crucial for its function as a C5aR antagonist, as it allows this compound to effectively block the receptor and prevent downstream signaling. This compound does not require specific targeting signals or post-translational modifications for its activity, as its primary site of action is the cell surface .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Avacopan involves multiple steps, starting with ethyl 3-(4-nitrophenyl)-3-oxo-propanoate as a raw material . The preparation method includes a transamination reaction catalyzed by omega-transaminase and pyridoxal phosphate, which ensures high selectivity and yield . The reaction conditions are optimized to achieve an enantiomeric excess greater than 98 percent and a reaction yield of more than 80 percent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques helps in reducing the production cost and improving the overall yield .
Análisis De Reacciones Químicas
Types of Reactions: Avacopan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Comparación Con Compuestos Similares
Eculizumab: Another complement inhibitor used for treating paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.
Ravulizumab: A long-acting complement inhibitor similar to Eculizumab but with an extended half-life.
Uniqueness of Avacopan: Unlike Eculizumab and Ravulizumab, which target the complement protein C5, this compound specifically targets the complement 5a receptor . This unique mechanism allows for more targeted inhibition of the complement pathway, potentially reducing the risk of infections associated with broader complement inhibition.
Propiedades
IUPAC Name |
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBOVABABRILL-YZNIXAGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102660 | |
| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Anti-neutrophil cytoplasmic (auto)antibody (ANCA)-associated vasculitis (AAV) is considered a "pauci-immune" form of systemic small-vessel vasculitis accompanied by the presence of ANCAs in the serum. The full spectrum of AAV includes granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), eosinophilic granulomatosis with polyangiitis (EGPA), and drug-induced AAV. AAV may be associated with necrotizing and crescentic glomerulonephritis (NCGN). Of the various known ANCAs, the major antigens are myeloperoxidase (MPO) and proteinase 3 (PR3/myeloblastin). The pathophysiology giving rise to AAV is complex, though a working model has been proposed. An initial trigger, such as infection, causes differentiation of naive T cells into TH17 helper T cells that induce the release from macrophages of pro-inflammatory cytokines (e.g., TNF-α and IL-1β), which prime neutrophils. Concurrently, the anaphylatoxin C5a is produced through activation of the alternative complement pathway, which also primes neutrophils through binding to the C5a receptor (C5aR; CD88). Primed neutrophils undergo physiological changes, including upregulating the display of ANCA antigens on their surface. Circulating ANCAs bind to displayed ANCA antigens on the surface of neutrophils; simultaneously, the Fc region of these ANCAs is recognized by Fcγ receptors on other neutrophils, resulting in excessive neutrophil activation. Activated neutrophils form NETs (neutrophil extracellular traps), which induce tissue damage and vasculitis. MPO/PR3 in NETs induces further ANCA production through dendritic cell- and CD4+ T cell-mediated activation of B cells, further exacerbating the condition. A role for complement was not initially considered in AAV due to a lack of excessive complement or immunoglobulin deposition in AAV lesions. However, extensive molecular studies confirmed a significant role for the alternative complement pathway, acting through C3 and C5, in the pathogenesis of AAV. The C5a fragment, generated by C5 cleavage, can bind to both the C5aR and C5a-like receptor (C5L2) on the surface of neutrophils; C5aR binding is associated with AAV while C5L2 binding has a protective effect. As the alternative complement pathway is self-sustaining in the absence of down-regulation by specific proteins, it is likely a significant driver of AAV. Furthermore, neutrophils activated by C5a release reactive oxygen species, properdin, and other molecules that stimulate the complement pathway leading to the production of more C5a in a vicious cycle. Avacopan (CCX168) is a specific C5aR receptor allosteric antagonist that inhibits C5a-mediated neutrophil activation both _in vitro_ and _in vivo_. By inhibiting the C5a/C5aR axis, avacopan should have minimal effects on the formation of the membrane attack complex (which includes C5b) and therefore little effect on the innate immune response in treated patients. | |
| Record name | Avacopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1346623-17-3 | |
| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avacopan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avacopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avacopan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVACOPAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)











![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
